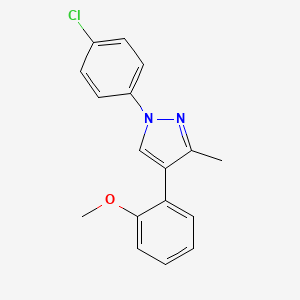

![molecular formula C6H11NO2 B2669980 (7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-28-9](/img/structure/B2669980.png)

(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane, commonly known as spirooxazine, is a heterocyclic organic compound with potential applications in scientific research. It is a spiropyran derivative that exhibits photochromic properties, meaning it can undergo reversible color changes upon exposure to light. Spirooxazine has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

New Synthesis Methods : Research demonstrates an efficient procedure for transforming derivatives related to “(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane” for the synthesis of natural compounds with antitumor activity, highlighting its role as a building block in organic synthesis (Shklyaruck, 2015).

Dipeptide Synthons : Another study presents the synthesis of dipeptide synthons derived from “this compound,” showcasing its application in peptide synthesis (Suter et al., 2000).

Cycloaddition Reactions : Research into the cycloaddition reactions of “this compound” derivatives reveals their potential as cysteine protease inhibitors, indicating their importance in the development of biological activity molecules (Nakamura et al., 2003).

Medicinal Chemistry and Drug Discovery

Drug Discovery Modules : A study discusses the synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery, underscoring the versatility of spirocyclic compounds in medicinal chemistry (Li et al., 2013).

Nicotinic Acetylcholine Receptor Agonists : Another significant application is the development of silent agonists for α7 nicotinic acetylcholine receptors based on the spirocyclic quinuclidine-Δ2-isoxazoline scaffold derived from “this compound,” which could have implications for neurological disorders treatment (Quadri et al., 2017).

Materials Chemistry

Corrosion Inhibition : The study of spirocyclopropane derivatives, including those related to “this compound,” for mild steel protection in acidic environments demonstrates the compound's potential in corrosion inhibition, contributing to the field of materials chemistry (Chafiq et al., 2020).

Environmental and Polymer Science

Water-soluble Carcinogenic Dye Removal : A calix[4]arene-based polymer incorporating a derivative of “this compound” has shown high efficiency in removing water-soluble carcinogenic azo dyes, highlighting its application in environmental cleanup and polymer science (Akceylan et al., 2009).

Eigenschaften

IUPAC Name |

(7S)-7-methyl-2,5-dioxa-8-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5-2-9-6(7-5)3-8-4-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEFMCNLHJBILB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(N1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2(N1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)

![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)

![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2669915.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669919.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)